N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CCG-203586) is a synthetic analog designed as a potential inhibitor of glucosylceramide synthase (GCS) . It was developed based on the D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP) pharmacophore, known for its GCS inhibitory activity. CCG-203586 was specifically designed to circumvent P-glycoprotein (MDR1) recognition, a factor that limits brain penetration of other GCS inhibitors like eliglustat tartrate .
CCG-203586 has been investigated for its potential use in reducing brain glucosylceramide content . In a preclinical study, intraperitoneal administration of CCG-203586 to mice resulted in a significant, dose-dependent reduction in brain glucosylceramide levels . This ability to reduce glucosylceramide in the brain makes it a promising candidate for further investigation in the treatment of glycosphingolipid storage diseases with central nervous system (CNS) manifestations .
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6